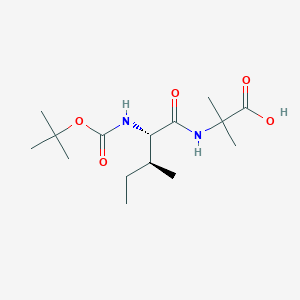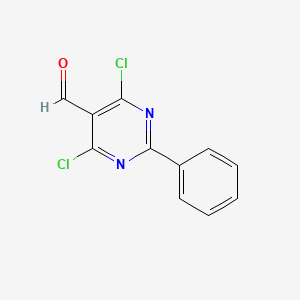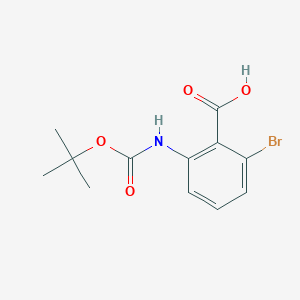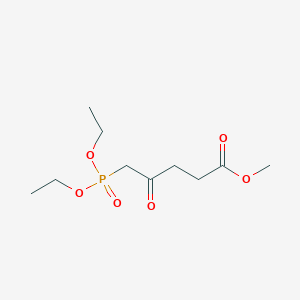
4-((Aminooxy)carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Aminooxy)carbonyl)aniline is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of an aminooxy group attached to a carbonyl group, which is further connected to an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Aminooxy)carbonyl)aniline typically involves the reaction of an aminooxy group (H₂N–O–R) with an electrophilic carbonyl group (e.g., aldehyde or ketone). The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods: Industrial production of this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure the production of stable aminooxy-precursors for on-demand modification and complete ligation within a short time frame .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Aminooxy)carbonyl)aniline undergoes various chemical reactions, including:
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄) is used to oxidize vicinal diols in carbohydrate sugars.
Reduction: Reductive amination is typically carried out using primary amines under mild conditions.
Substitution: Aniline or phenylenediamine derivatives are used as catalysts in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Reactive aldehyde groups are formed.
Reduction: Schiff bases are formed.
Substitution: Oxime bonds are formed.
Wissenschaftliche Forschungsanwendungen
4-((Aminooxy)carbonyl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((Aminooxy)carbonyl)aniline involves its ability to form stable oxime bonds with electrophilic carbonyl groups. This reaction is catalyzed by aniline or phenylenediamine derivatives and occurs in aqueous media . The compound targets carbonyl groups in proteins and other biomolecules, facilitating the formation of stable conjugates .
Vergleich Mit ähnlichen Verbindungen
Hydrazides: These compounds also react with carbonyl groups to form hydrazone bonds.
Alkoxyamines: Similar to aminooxy compounds, alkoxyamines react with carbonyl groups to form oxime bonds.
Uniqueness: 4-((Aminooxy)carbonyl)aniline is unique due to its high chemoselectivity, mild reaction conditions, and hydrolytic stability. Unlike hydrazides, it does not require metal ion catalysts, which can complicate purification processes . Additionally, its ability to form stable oxime bonds makes it a valuable tool in bioconjugation and other applications .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
amino 4-aminobenzoate |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,8-9H2 |
InChI-Schlüssel |
CLUWUIJFABBGER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)ON)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



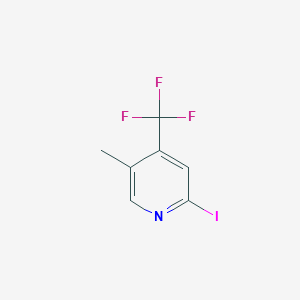
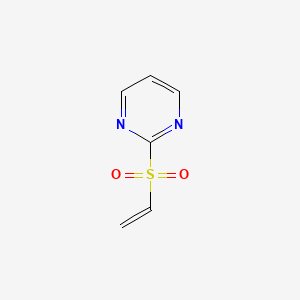
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

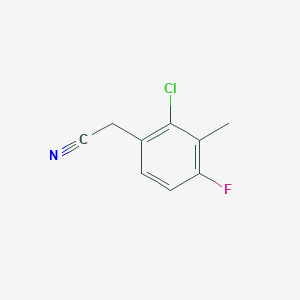
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
